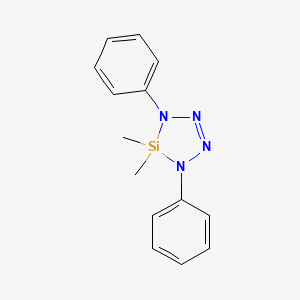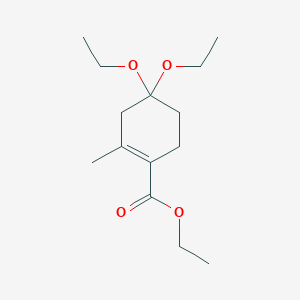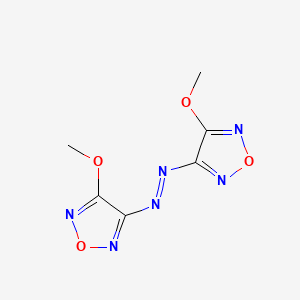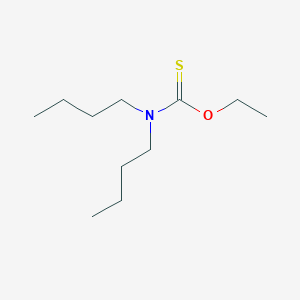
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is a heterocyclic compound that features a unique structure with both silicon and nitrogen atoms in its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylsilane with azides in the presence of a catalyst to form the tetrazasilole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert it to more reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazasilole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can introduce various functional groups into the tetrazasilole ring.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and nitrogen atoms in the ring structure can form specific interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another heterocyclic compound with a similar ring structure but different substituents.
4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-(triphenylphosphonio)propyl]-4,5-dihydro-1H-pyrazol-3-yl (triphenyl)phosphonium dibromide: A related compound with a pyrazole ring and additional functional groups.
Uniqueness: 5,5-Dimethyl-1,4-diphenyl-4,5-dihydro-1H-tetrazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical and physical properties compared to other heterocycles. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
109639-46-5 |
|---|---|
Fórmula molecular |
C14H16N4Si |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,4-diphenyltetrazasilole |
InChI |
InChI=1S/C14H16N4Si/c1-19(2)17(13-9-5-3-6-10-13)15-16-18(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
YHFIUBGKPZWPMF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(N(N=NN1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)


![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)


![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)


![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)



